molecular formula C7H11NO2 B12804742 Amino(1-cyclopenten-1-yl)acetic acid CAS No. 61996-18-7

Amino(1-cyclopenten-1-yl)acetic acid

Cat. No.: B12804742
CAS No.: 61996-18-7
M. Wt: 141.17 g/mol
InChI Key: IBKAAQVFRPAZHK-UHFFFAOYSA-N
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Description

Amino(1-cyclopenten-1-yl)acetic acid is an organic compound with the molecular formula C7H11NO2. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by an amino group and a cyclopentenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino(1-cyclopenten-1-yl)acetic acid typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Amino(1-cyclopenten-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Amino(1-cyclopenten-1-yl)acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Amino(1-cyclopenten-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, while the cyclopentenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Amino(1-cyclopenten-1-yl)acetic acid is unique due to its cyclopentenyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

61996-18-7

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

2-amino-2-(cyclopenten-1-yl)acetic acid

InChI

InChI=1S/C7H11NO2/c8-6(7(9)10)5-3-1-2-4-5/h3,6H,1-2,4,8H2,(H,9,10)

InChI Key

IBKAAQVFRPAZHK-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)C(C(=O)O)N

Origin of Product

United States

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